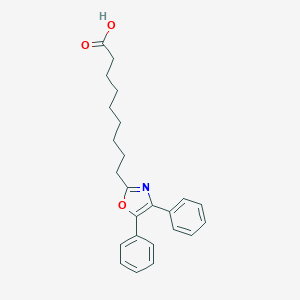
4,5-Diphenyl-2-oxazolenonanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diphenyl-2-oxazolenonanoic acid, also known as DPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPO is a derivative of oxazole and has been found to exhibit a range of interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4,5-Diphenyl-2-oxazolenonanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. 4,5-Diphenyl-2-oxazolenonanoic acid has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance neurotransmission.
Effets Biochimiques Et Physiologiques
4,5-Diphenyl-2-oxazolenonanoic acid has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its fluorescence properties and enzyme inhibition activity, 4,5-Diphenyl-2-oxazolenonanoic acid has been found to exhibit antioxidant activity and to modulate the expression of various genes. 4,5-Diphenyl-2-oxazolenonanoic acid has also been found to have anti-inflammatory properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,5-Diphenyl-2-oxazolenonanoic acid in lab experiments is its strong fluorescence properties, which make it an ideal candidate for use in imaging studies. Additionally, 4,5-Diphenyl-2-oxazolenonanoic acid is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using 4,5-Diphenyl-2-oxazolenonanoic acid is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 4,5-Diphenyl-2-oxazolenonanoic acid. One area of interest is the development of new biosensors based on 4,5-Diphenyl-2-oxazolenonanoic acid, which could be used for the detection of a wide range of analytes. Additionally, further studies are needed to fully understand the mechanism of action of 4,5-Diphenyl-2-oxazolenonanoic acid and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for 4,5-Diphenyl-2-oxazolenonanoic acid could lead to the production of more efficient and cost-effective derivatives.
Méthodes De Synthèse
The synthesis of 4,5-Diphenyl-2-oxazolenonanoic acid involves the reaction of 2-aminononanoic acid with 4,5-diphenyl-2-oxazolecarboxylic acid. This reaction is typically carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
4,5-Diphenyl-2-oxazolenonanoic acid has been widely used in scientific research due to its potential applications in a variety of fields. One of the most promising applications of 4,5-Diphenyl-2-oxazolenonanoic acid is in the field of fluorescence imaging. 4,5-Diphenyl-2-oxazolenonanoic acid has been found to exhibit strong fluorescence properties, making it an ideal candidate for use in imaging studies. Additionally, 4,5-Diphenyl-2-oxazolenonanoic acid has been used in the development of biosensors for the detection of various analytes.
Propriétés
Numéro CAS |
136451-54-2 |
|---|---|
Nom du produit |
4,5-Diphenyl-2-oxazolenonanoic acid |
Formule moléculaire |
C24H27NO3 |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
9-(4,5-diphenyl-1,3-oxazol-2-yl)nonanoic acid |
InChI |
InChI=1S/C24H27NO3/c26-22(27)18-12-4-2-1-3-11-17-21-25-23(19-13-7-5-8-14-19)24(28-21)20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2,(H,26,27) |
Clé InChI |
KIPBLPMQCQBXLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCCCCCCCC(=O)O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(OC(=N2)CCCCCCCCC(=O)O)C3=CC=CC=C3 |
Autres numéros CAS |
136451-54-2 |
Synonymes |
4,5-diphenyl-2-oxazolenonanoic acid 4,5-DONA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H-Cyclopenta[def]phenanthren-4-one](/img/structure/B144189.png)
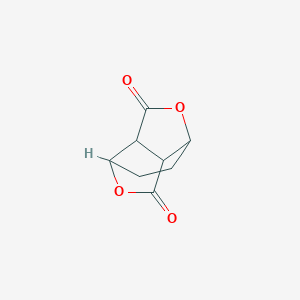
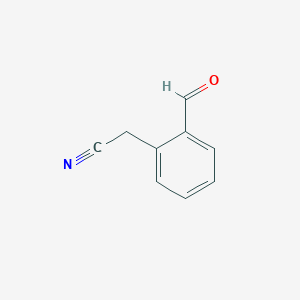
![[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B144197.png)
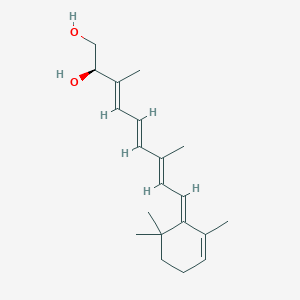
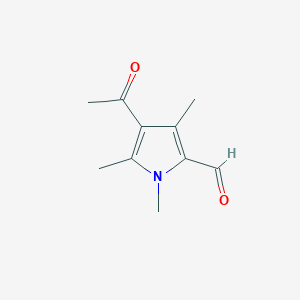

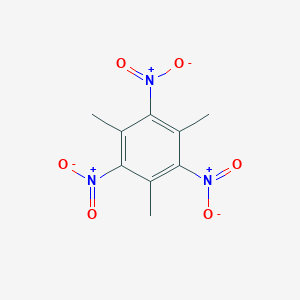
![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)
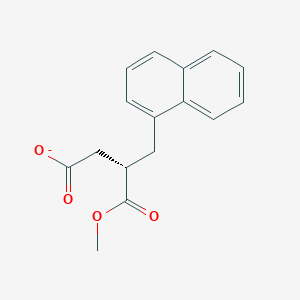

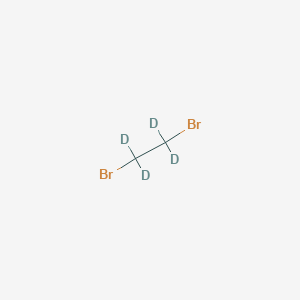
![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)
